

Physical and chemical properties of (2-Chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanol

Cat. No.: B1585922

[Get Quote](#)

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanol for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

(2-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilically active pyridine ring, a reactive chlorine substituent, and a versatile primary alcohol—makes it a privileged scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity profile, and safety considerations, offering field-proven insights for researchers and drug development professionals. The strategic placement of the chloro and hydroxymethyl groups allows for sequential and site-selective modifications, rendering it an invaluable intermediate in the construction of novel pharmaceutical agents and functional materials.

Compound Identification and Core Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical intermediate. (2-Chloropyridin-3-yl)methanol is a solid at room temperature, typically appearing as a white to beige crystalline powder.^{[1][2]}

Property	Value	Source(s)
IUPAC Name	(2-chloropyridin-3-yl)methanol	[3]
CAS Number	42330-59-6	[4]
Molecular Formula	C ₆ H ₆ ClNO	[5]
Molecular Weight	143.57 g/mol	[3][5]
Melting Point	54 °C	[1]
Boiling Point	112 °C @ 0.2 mmHg	[1]
Density (Predicted)	1.324 ± 0.06 g/cm ³	[1]
Appearance	White to Gray to Brown Solid	[1]
Solubility	Soluble in Methanol	[1]
InChIKey	HMPDWSBKPCOQDW- UHFFFAOYSA-N	[4]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of **(2-Chloropyridin-3-yl)methanol**. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns dictated by the electronic effects of the chlorine and hydroxymethyl substituents. The methylene protons (-CH₂-) of the alcohol group would typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum will display six unique signals. The carbon bearing the chlorine atom (C2) will be significantly shifted downfield. The hydroxymethyl carbon ($-\text{CH}_2\text{OH}$) signal is expected in the δ 60-65 ppm range. The remaining four aromatic carbons will appear in the typical δ 120-150 ppm region for a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of $3200\text{-}3400\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are observed around $3000\text{-}3100\text{ cm}^{-1}$. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. A strong C-O stretching band for the primary alcohol is expected around $1000\text{-}1050\text{ cm}^{-1}$. The C-Cl stretch will be observed in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.^[3]

Mass Spectrometry (MS)

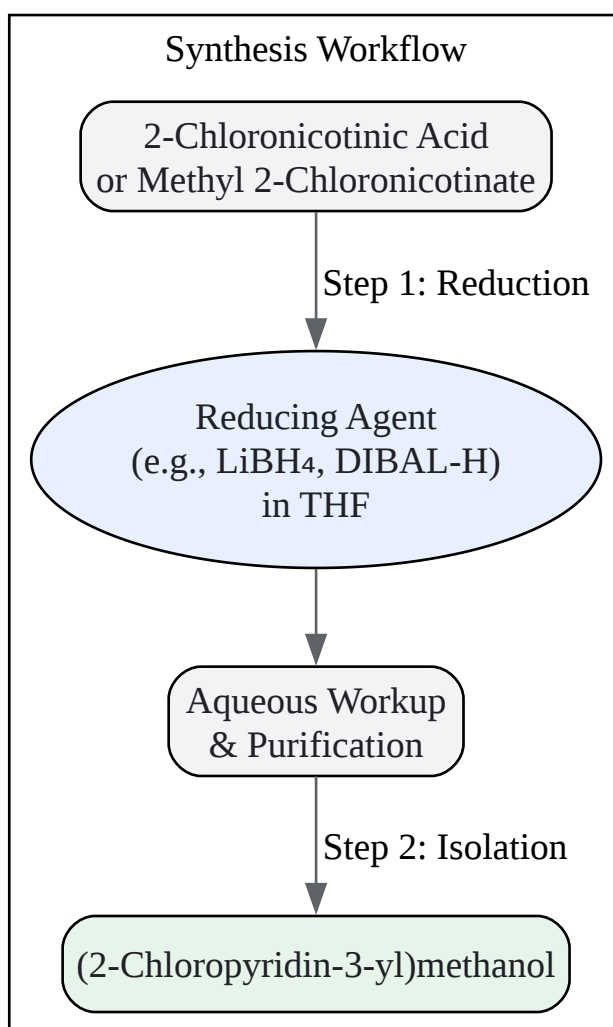
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak ($[\text{M}]^+$) will exhibit a characteristic isotopic pattern due to the presence of chlorine. Two peaks will be observed: one for the ^{35}Cl isotope (at $m/z = 143$) and another for the ^{37}Cl isotope (at $m/z = 145$), with a relative intensity ratio of approximately 3:1.^[6] Common fragmentation pathways would include the loss of a hydroxyl radical ($\bullet\text{OH}$), water (H_2O), or the entire hydroxymethyl group ($\bullet\text{CH}_2\text{OH}$), leading to characteristic fragment ions.

Synthesis and Chemical Reactivity

The utility of **(2-Chloropyridin-3-yl)methanol** stems from its predictable reactivity at its three key functional sites.

Synthesis Pathway

A common and reliable method for the synthesis of **(2-Chloropyridin-3-yl)methanol** is the reduction of a more oxidized precursor, such as 2-chloronicotinic acid or its corresponding ester (e.g., methyl 2-chloronicotinate). This transformation is typically achieved using a mild reducing agent like lithium borohydride (LiBH_4) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).^[7]



[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow for **(2-Chloropyridin-3-yl)methanol**.

Reactivity Profile

The molecule's reactivity is a composite of its constituent parts, allowing for diverse synthetic transformations.

Caption: Key reactive sites of **(2-Chloropyridin-3-yl)methanol**.

- The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid) using standard reagents (e.g., PCC, Jones reagent). It can also undergo

esterification, etherification, or conversion to a leaving group (e.g., tosylate) to facilitate further nucleophilic substitution.

- **The C2-Chloride (-Cl):** The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (S_NAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted pyridines. This reaction is central to its utility as a building block.
- **The Pyridine Nitrogen:** The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand for metal catalysts. It can also be protonated to form a pyridinium salt or alkylated to form a quaternary ammonium salt.

Applications in Drug Discovery and Development

Chlorinated heterocycles are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing at least one chlorine atom.^[8] The chloropyridine scaffold is particularly prevalent in pharmaceuticals targeting a range of diseases. **(2-Chloropyridin-3-yl)methanol** serves as a key starting material for compounds investigated in:

- **Oncology:** The chloropyridine moiety is a common feature in kinase inhibitors and other anticancer agents.^[9]
- **Neuroscience:** Pyridinyl methanol derivatives have been developed as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin disorders.^[10]
- **Antiviral/Antibacterial Agents:** The ability to functionalize the pyridine ring via the chloro and hydroxymethyl groups allows for the synthesis of complex structures with potential antimicrobial activity.

Its value lies in providing a rigid scaffold that can be elaborated in at least two vectors, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.

Safety, Handling, and Storage

(2-Chloropyridin-3-yl)methanol is a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[11]
 - GHS Hazard Statements: H301, H311, H331, H315, H319.[3]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[1]
- First Aid:
 - If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]
 - If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[11]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11]
 - If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[11]

Experimental Protocol: Synthesis via Reduction of Methyl 2-Chloronicotinate

This protocol describes a representative lab-scale synthesis of **(2-Chloropyridin-3-yl)methanol**.

Objective: To synthesize **(2-Chloropyridin-3-yl)methanol** by reducing the ester functionality of methyl 2-chloronicotinate.

Materials:

- Methyl 2-chloronicotinate
- Lithium borohydride (LiBH_4)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath

Methodology:

- Reaction Setup:
 - Under an inert atmosphere (N_2 or Ar), add methyl 2-chloronicotinate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
 - Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).
 - Cool the solution to 0 °C using an ice-water bath.
- Addition of Reducing Agent:
 - In a separate flask, carefully dissolve lithium borohydride (1.5 eq) in anhydrous THF.

- Causality Note: LiBH_4 is a milder reducing agent than LiAlH_4 , which selectively reduces the ester in the presence of the chloro-pyridine moiety. Using an excess ensures the reaction goes to completion.
- Add the LiBH_4 solution dropwise to the cooled ester solution over 30 minutes, maintaining the internal temperature below 5 °C.
- Reaction Monitoring:
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
- Quenching and Workup:
 - Cool the reaction mixture back to 0 °C.
 - Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess LiBH_4 and hydrolyze the borate complexes. Caution: Hydrogen gas evolution.
 - Self-Validation: The pH of the aqueous layer should be acidic (pH ~5-6) after quenching.
 - Add ethyl acetate to the mixture and transfer it to a separatory funnel.
- Extraction and Purification:
 - Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).
 - Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product:

- The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield pure **(2-Chloropyridin-3-yl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 2. (2-Chloro-pyridin-3-yl)-methanol | 42330-59-6 [sigmaaldrich.com]
- 3. (2-Chloropyridin-3-yl)methanol | C₆H₆ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 5. GSRS [precision.fda.gov]
- 6. C₃H₇Cl CH₃CHClCH₃ mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nbinno.com [nbinno.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Chloropyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585922#physical-and-chemical-properties-of-2-chloropyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com